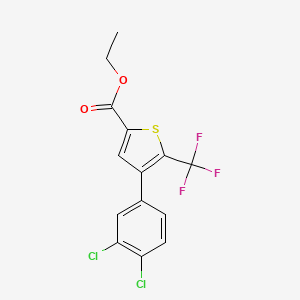
3-Chloro-1,1,1,4-tetrafluoro-2,2,4-tri(ethoxy)-but-3-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-1,1,1,4-tetrafluoro-2,2,4-tri(ethoxy)-but-3-ene is a synthetic organic compound characterized by the presence of chlorine, fluorine, and ethoxy groups attached to a butene backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-1,1,1,4-tetrafluoro-2,2,4-tri(ethoxy)-but-3-ene typically involves multiple steps, starting from readily available precursors. One common method involves the following steps:
Chlorination: The addition of a chlorine atom can be carried out using chlorinating agents like thionyl chloride or phosphorus pentachloride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced reactors and optimized reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-1,1,1,4-tetrafluoro-2,2,4-tri(ethoxy)-but-3-ene can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or alkanes.
Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium at room temperature.
Reduction: Lithium aluminum hydride in dry ether under reflux conditions.
Substitution: Sodium methoxide in methanol at elevated temperatures.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of compounds with new functional groups replacing the chlorine atom.
Scientific Research Applications
3-Chloro-1,1,1,4-tetrafluoro-2,2,4-tri(ethoxy)-but-3-ene has several scientific research applications, including:
Materials Science: Used as a precursor for the synthesis of fluorinated polymers and materials with unique properties such as high thermal stability and chemical resistance.
Pharmaceuticals: Investigated for its potential use in the development of new drugs, particularly those targeting specific molecular pathways.
Chemical Research: Employed as a model compound in studies of reaction mechanisms and the development of new synthetic methodologies.
Mechanism of Action
The mechanism of action of 3-Chloro-1,1,1,4-tetrafluoro-2,2,4-tri(ethoxy)-but-3-ene depends on its specific application. In general, the compound interacts with molecular targets through its functional groups, leading to various chemical transformations. For example, in oxidation reactions, the fluorine and chlorine atoms can influence the reactivity of the compound, facilitating the formation of specific products.
Comparison with Similar Compounds
Similar Compounds
3-Chloro-1,1,1,4-tetrafluoro-2,2,4-tri(methoxy)-but-3-ene: Similar structure but with methoxy groups instead of ethoxy groups.
3-Chloro-1,1,1,4-tetrafluoro-2,2,4-tri(propoxy)-but-3-ene: Similar structure but with propoxy groups instead of ethoxy groups.
3-Bromo-1,1,1,4-tetrafluoro-2,2,4-tri(ethoxy)-but-3-ene: Similar structure but with a bromine atom instead of a chlorine atom.
Uniqueness
3-Chloro-1,1,1,4-tetrafluoro-2,2,4-tri(ethoxy)-but-3-ene is unique due to the combination of chlorine, fluorine, and ethoxy groups, which impart distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Properties
IUPAC Name |
(E)-2-chloro-1,3,3-triethoxy-1,4,4,4-tetrafluorobut-1-ene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15ClF4O3/c1-4-16-8(12)7(11)9(17-5-2,18-6-3)10(13,14)15/h4-6H2,1-3H3/b8-7- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSQVOESSHXCQIJ-FPLPWBNLSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=C(C(C(F)(F)F)(OCC)OCC)Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCO/C(=C(/C(C(F)(F)F)(OCC)OCC)\Cl)/F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClF4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2,3-Bis(trifluoromethyl)-[1.3]thiazolo[3.2-a]benzimidazol-7-N-tert-butyl-carboxamide](/img/structure/B6311325.png)


![2,3-Bis(trifluoromethyl)-thiazolo[3,2-a]benzimidazol-6-amine](/img/structure/B6311348.png)







